molecular formula C15H13F3N4OS B2546364 5,6-dimethyl-3-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 891136-55-3

5,6-dimethyl-3-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

Cat. No.: B2546364
CAS No.: 891136-55-3
M. Wt: 354.35
InChI Key: BLTFOZABDQVSBV-UHFFFAOYSA-N
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Description

5,6-dimethyl-3-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a useful research compound. Its molecular formula is C15H13F3N4OS and its molecular weight is 354.35. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Insights

The synthesis of derivatives similar to the specified compound involves complex chemical reactions that lead to the formation of pyridino[2,3-d]pyrimidin-4-one and pyridino-[2,3-d]triazolino[4,5-a]pyrimidin-5-one derivatives, showcasing the versatility of these compounds in generating a variety of structures with potential biological activities. These syntheses are based on condensations and reactions with different acetal and halide reagents, highlighting the chemical flexibility and reactivity of the triazolo[4,3-a]pyrimidin core structure (Hassneen & Abdallah, 2003).

Potential Antimicrobial Applications

A significant area of application for these compounds is their potential antimicrobial properties. Research indicates that some derivatives exhibit promising antimicrobial activities against various bacterial and fungal strains, suggesting their potential utility as novel antimicrobial agents. This is exemplified by studies on new thieno and furopyrimidine derivatives, which have shown to be effective against a range of microbial species, indicating the broad-spectrum potential of these compounds in combating infectious diseases (Hossain & Bhuiyan, 2009).

Anticonvulsant and Antidepressant Activities

Furthermore, derivatives of pyrido[2,3-d]pyrimidines have been synthesized and evaluated for their pharmacological activities, including anticonvulsant and antidepressant effects. This research underlines the potential of such compounds in the development of new therapeutic agents for neurological and psychiatric disorders. The structure-activity relationship studies provide insights into the molecular frameworks conducive to biological activity, guiding future drug development efforts (Zhang et al., 2016).

Properties

IUPAC Name

5,6-dimethyl-3-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N4OS/c1-8-9(2)22-13(19-12(8)23)20-21-14(22)24-7-10-3-5-11(6-4-10)15(16,17)18/h3-6H,7H2,1-2H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLTFOZABDQVSBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=NN=C2SCC3=CC=C(C=C3)C(F)(F)F)NC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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